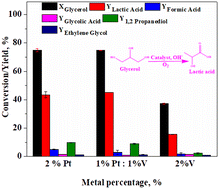Glycerol selective oxidation to lactic acid over platinum–vanadium bimetallic catalysts supported on activated carbon†
Reaction Chemistry & Engineering Pub Date: 2023-09-27 DOI: 10.1039/D3RE00425B
Abstract
Environmental consciousness made humankind focus on sustainable and low carbon footprint fuels, and biodiesel is one such fuel. As biodiesel production increases, so does the surplus production of glycerol, necessitating the development of methods to convert glycerol into more valuable products. In this study, activated carbon-supported Pt–V bimetallic catalysts were synthesized and evaluated for selective glycerol oxidation to lactic acid. The physicochemical properties of the prepared catalysts were thoroughly evaluated using various advanced characterization techniques, such as field emission transmission electron microscopy (FETEM), high-resolution transmission electron microscopy (HRTEM), energy dispersive X-ray spectroscopy (EDX), X-ray diffraction (XRD), N2-sorption analysis, and X-ray photoelectron spectroscopy (XPS). The bimetallic catalysts performed better than monometallic Pt and V catalysts, indicating the synergistic effect. The 1 : 1 weight ratio of Pt : V (1Pt–1V/AC) showed excellent activity towards lactic acid production from glycerol oxidation with a yield of 80% at 100% glycerol conversion under moderate reaction conditions (NaOH/glycerol = 1 : 1 mol mol−1, 4400 glycerol/metal molar ratio, 473 K, 5 bar air, 12 h reaction time). The 1Pt–1V/C bimetallic catalyst also showed good stability up to four cycles with only minor activity loss in the first cycle.


Recommended Literature
- [1] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [2] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [3] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [4] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [5] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [6] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [7] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [8] Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies†‡
- [9] Chemical route derived bismuth ferrite thin films and nanomaterials
- [10] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 157730-74-0









